Hydrogen‑Bond Acceptor/Donor Profile: Pyridazine vs. Phenyl Substituent
The pyridazin‑4‑yl analog (target compound) provides 5 H‑bond acceptors and 0 H‑bond donors at the dominant physiological pH range, whereas the 5‑phenyl analog (CAS 10177‑08‑9) possesses only 3 H‑bond acceptors and 2 H‑bond donors [1]. The additional two acceptor sites arise from the two non‑protonated pyridazine nitrogen atoms, which offer vectorial H‑bond opportunities that phenyl, pyridin‑4‑yl, and pyrimidin‑4‑yl congeners cannot replicate [1].
| Evidence Dimension | Number of H‑bond acceptors (A) and donors (D) |
|---|---|
| Target Compound Data | A = 5, D = 0 (neutral microspecies; ZINC‑calculated at reference pH ‑1) |
| Comparator Or Baseline | 5‑Phenyl analog (CAS 10177‑08‑9): A = 3, D = 2 (Chemscene computational data) |
| Quantified Difference | +2 H‑bond acceptors, −2 H‑bond donors relative to phenyl analog |
| Conditions | Computed using standard force‑field methods; values reported by ZINC and Chemscene databases |
Why This Matters
The distinct H‑bond topology affects target recognition, solvation energy, and crystal packing; procurement of the pyridazine‑specific compound is mandatory when medicinal chemistry campaigns require these precise H‑bond patterns for structure‑based design.
- [1] ZINC database entry ZINC000000169571 for 2‑Oxo‑5‑(pyridazin‑4‑yl)‑1,2‑dihydropyridine‑3‑carboxylic acid. View Source
